molecular formula C18H23FN2O2 B4445857 N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4445857
M. Wt: 318.4 g/mol
InChI Key: YIMPIORHHDVBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression.

Mechanism of Action

N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in an increase in histone acetylation, which is associated with changes in gene expression. In the case of addiction, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to increase the expression of genes that are involved in the regulation of dopamine signaling, which may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and disease. However, it is important to note that HDAC inhibitors can have pleiotropic effects on gene expression and may not be specific to a particular disease or pathway. Additionally, N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are a number of potential future directions for research on N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the use of HDAC inhibitors in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of HDAC inhibitors in the treatment of addiction. Additionally, there is ongoing research on the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and fewer side effects.

Scientific Research Applications

N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopentyl-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its potential in the treatment of addiction, particularly cocaine and alcohol addiction.

properties

IUPAC Name

N-cyclopentyl-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-5-3-4-14(12-15)18(23)21-10-8-13(9-11-21)17(22)20-16-6-1-2-7-16/h3-5,12-13,16H,1-2,6-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMPIORHHDVBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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